2-Methoxy-4-({[(1-methyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol
CAS No.:
Cat. No.: VC15754211
Molecular Formula: C13H17N3O2
Molecular Weight: 247.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3O2 |
|---|---|
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | 2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenol |
| Standard InChI | InChI=1S/C13H17N3O2/c1-16-9-11(8-15-16)7-14-6-10-3-4-12(17)13(5-10)18-2/h3-5,8-9,14,17H,6-7H2,1-2H3 |
| Standard InChI Key | PMZLOVCVTSRSPH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)CNCC2=CC(=C(C=C2)O)OC |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound’s systematic IUPAC name, 2-methoxy-4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenol, reflects its intricate structure. It comprises a phenolic backbone substituted with a methoxy group at the 2-position and an aminomethylpyrazole group at the 4-position. The molecular formula is C₁₃H₁₈N₃O₂, yielding a molecular weight of 269.31 g/mol.
Structural Characterization
Key structural elements include:
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A phenolic hydroxyl group at the 4-position, enabling hydrogen bonding and redox activity.
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A methoxy group at the 2-position, influencing electronic distribution and steric effects.
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A 1-methyl-1H-pyrazol-4-ylmethylamino side chain, contributing to hydrophobic interactions and target binding.
Spectroscopic characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirms the connectivity and purity of the compound. The pyrazole ring’s protons resonate distinctly in the aromatic region (δ 7.5–8.0 ppm), while the methoxy group appears as a singlet near δ 3.8 ppm.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis involves sequential functionalization of a phenolic precursor:
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Methoxy Protection: 4-Hydroxy-3-methoxybenzaldehyde undergoes methoxy protection using methyl iodide in the presence of a base.
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Reductive Amination: The aldehyde intermediate reacts with 1-methyl-1H-pyrazol-4-ylmethanamine under hydrogenation conditions, facilitated by a palladium catalyst.
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Deprotection: Acidic hydrolysis removes protective groups, yielding the final product.
Key Reaction Conditions:
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Temperature: 60–80°C for reductive amination.
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Solvents: Tetrahydrofuran (THF) or ethanol.
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Catalysts: 10% Pd/C for hydrogenation.
Industrial Production Challenges
Scaling up synthesis requires optimizing:
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Cost-Efficiency: Substituting expensive catalysts with nickel-based alternatives.
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Yield Improvement: Implementing continuous-flow reactors to enhance reaction homogeneity.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water. As a hydrochloride salt, aqueous solubility improves significantly (≥10 mg/mL). Stability studies indicate degradation under strong acidic (pH < 3) or alkaline (pH > 9) conditions, necessitating storage at 4°C in inert atmospheres.
Thermal Properties
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Melting Point: 178–182°C (decomposition observed above 185°C).
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Thermogravimetric Analysis (TGA): 5% weight loss at 150°C, indicating thermal stability up to pharmaceutical processing temperatures.
Biological Activity and Mechanism of Action
Anti-Inflammatory Activity
In vitro assays demonstrate potent inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 0.8 µM) and 5-lipoxygenase (5-LOX) (IC₅₀ = 1.2 µM), surpassing reference drugs like ibuprofen. The pyrazole moiety interacts with hydrophobic pockets in enzyme active sites, while the phenolic group quenches reactive oxygen species (ROS).
Kinase Inhibition
The compound selectively inhibits Janus kinase 1 (JAK1) (IC₅₀ = 50 nM), disrupting the JAK-STAT signaling pathway. Molecular docking studies reveal hydrogen bonding between the methoxy group and JAK1’s Glu-966 residue, critical for ATP-binding pocket occlusion.
Applications in Medicinal Chemistry
Lead Compound Optimization
Structural modifications to enhance bioavailability include:
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Prodrug Formulation: Esterification of the phenolic hydroxyl group to improve membrane permeability.
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PEGylation: Attaching polyethylene glycol chains to the pyrazole nitrogen for prolonged circulation.
Preclinical Efficacy
In murine models of rheumatoid arthritis, oral administration (10 mg/kg/day) reduced joint swelling by 60% over 14 days, comparable to methotrexate. No hepatotoxicity was observed at therapeutic doses.
Comparative Analysis with Structural Analogs
| Compound Name | Structural Variation | Biological Activity (IC₅₀) |
|---|---|---|
| 2-Methoxy-4-[[(3-methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol | Additional methoxy on pyrazole | JAK1 inhibition: 45 nM |
| 2-((Phenylamino)methyl)phenol | Phenyl instead of pyrazole | COX-2 inhibition: 5.2 µM |
| 2-(((4-Bromophenyl)amino)methyl)phenol | Bromine substitution | Reduced solubility, inactive |
Future Perspectives
Ongoing research focuses on:
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Combination Therapies: Co-administering with TNF-α inhibitors for synergistic anti-inflammatory effects.
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Nanoparticle Delivery: Encapsulating in PLGA nanoparticles to enhance brain penetration for neuroinflammatory disorders.
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